molecular formula C10H15ClN2O2 B2826843 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride CAS No. 1803561-67-2

2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride

Cat. No.: B2826843
CAS No.: 1803561-67-2
M. Wt: 230.69
InChI Key: IVYPONSPIQXWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride ( 1803561-67-2) is a chemical compound offered for research and development purposes. It has a molecular formula of C10H15ClN2O2 and a molecular weight of 230.69 g/mol . This compound is characterized by its SMILES string: O=C(NC)COC1=CC=CC(CN)=C1.Cl . Researchers can procure this material in various quantities from multiple suppliers . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-12-10(13)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYPONSPIQXWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenoxy ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, backbone modifications, or additional functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Substituents Molecular Weight Key Functional Groups Applications/Notes References
Target Compound : 2-[3-(Aminomethyl)phenoxy]-N-methylacetamide HCl 3-aminomethylphenoxy, N-methylacetamide ~235.66 (calculated) Amine, ether, amide, HCl Hypothesized use in CNS or cardiovascular research (inferred from analogs)
N-[3-(2-Aminoethoxy)phenyl]acetamide HCl 3-(2-aminoethoxy)phenyl, acetamide 234.69 Ether, amide, amine, HCl Potential neuropharmacological agent (structural similarity to adrenergic ligands)
2-[4-(2-Aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide HCl 4-aminoethylphenoxy, 3-methylphenylacetamide 320.82 Amine, ether, amide, HCl Possible kinase inhibitor or GPCR modulator (based on extended aromatic system)
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide 269.76 Chloro, methoxymethyl, amide Herbicide (disrupts plant cell division)
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-purine)phenoxy)acetamide HCl Purine-dioxo, phenoxyacetamide 464.95 Purine, amide, HCl Likely adenosine receptor-targeting compound

Pharmacological and Physicochemical Properties

Solubility and Stability :
  • The hydrochloride salt in the target compound and analogs (e.g., ) enhances water solubility compared to neutral acetamides like alachlor .
  • The N-methyl group in the target compound may reduce metabolic oxidation compared to unsubstituted amides, as seen in betaxolol hydrochloride (a β-blocker with similar salt formulation) .
Toxicity Profiles :
  • Chloroacetamides (e.g., alachlor) exhibit well-documented herbicidal toxicity but lack data on human safety .
  • Aminoethyl/aminomethyl-substituted analogs (e.g., ) likely have lower acute toxicity due to polar functional groups, though detailed studies are absent .

Biological Activity

2-[3-(Aminomethyl)phenoxy]-N-methylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride can be represented as follows:

  • Molecular Formula : C11_{11}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 233.71 g/mol

This compound features a phenoxy group linked to an aminomethyl substituent, which is crucial for its biological activity.

The biological activity of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The phenoxy group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Receptor Modulation : By binding to receptors, it could modulate signaling pathways that are implicated in disease processes.

Structure-Activity Relationships (SAR)

Research into the SAR of phenoxyacetamides has revealed that modifications on the aromatic rings significantly influence biological activity. For example, substituents on the phenyl ring can enhance binding affinity and selectivity towards target proteins.

Substituent PositionType of SubstituentEffect on Activity
3AminomethylIncreases potency
4Halogen (Cl, F)Varies activity

Biological Evaluation

Recent studies have evaluated the biological activity of related compounds with similar structures. The findings indicate that compounds with an aminomethyl group exhibit enhanced antimicrobial and anti-inflammatory properties.

Case Studies

  • Antimicrobial Activity : A study demonstrated that phenoxyacetamides, including derivatives similar to 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride, showed significant inhibition against Pseudomonas aeruginosa through the inhibition of the type III secretion system (T3SS). Compounds were tested using a secretion assay with IC50_{50} values below 1 µM, indicating strong efficacy .
  • Anti-inflammatory Effects : The compound was also evaluated for its anti-inflammatory potential in vitro. Results showed a reduction in pro-inflammatory cytokine production in macrophage cell lines when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Research Findings

The following table summarizes key findings from various studies on the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityIC50_{50} Value
PhenoxyacetamidesT3SS Inhibition<1 µM
Aminophenyl DerivativesAntimicrobial & AntibiofilmVaries

Q & A

Q. What are the typical synthetic routes for 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride?

  • Methodological Answer : Synthesis involves sequential steps: (1) Substitution of a halogen or leaving group on a phenyl ring with an aminomethyl moiety via nucleophilic substitution (e.g., using ammonia derivatives under reflux) . (2) Formation of the phenoxyacetamide backbone through condensation of 3-(aminomethyl)phenol with N-methylchloroacetamide in a polar aprotic solvent (e.g., DMF) at 60–80°C . (3) Conversion to the hydrochloride salt by treating the free base with HCl in ethanol, followed by recrystallization for purity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the phenoxy, acetamide, and aminomethyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+^+ peak at m/z 269) .
  • Infrared Spectroscopy (IR) : Identifies amide C=O stretching (~1650 cm1^{-1}) and NH bending (~1550 cm1^{-1}) .

Q. How does the hydrochloride salt form affect solubility and stability?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water. Stability is improved via reduced hygroscopicity compared to the free base. Storage at −20°C under nitrogen minimizes decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the condensation step in synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent Selection : Use DMF or THF for better solubility of aromatic intermediates .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict optimal transition states and intermediates, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in spectral data between synthetic batches?

  • Methodological Answer :
  • Cross-Validation : Compare NMR and MS data with computational predictions (e.g., ChemDraw simulations) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolyzed esters) .
  • Batch Consistency : Standardize purification protocols (e.g., gradient column chromatography) to minimize variability .

Q. What mechanistic insights explain the amide bond formation in this compound’s synthesis?

  • Methodological Answer : The reaction likely follows a nucleophilic acyl substitution mechanism. The amine group attacks the electrophilic carbonyl carbon of chloroacetamide, displacing chloride. Kinetic studies (e.g., monitoring via 1^1H NMR) and isotopic labeling (e.g., 15^{15}N) can confirm intermediate steps .

Q. How can researchers design experiments to study this compound’s bioactivity?

  • Methodological Answer :
  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying the N-methyl group) and compare IC50_{50} values .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to biological targets .

Q. What strategies mitigate hygroscopicity during storage and handling?

  • Methodological Answer :
  • Lyophilization : Convert the compound to a stable lyophilized powder under vacuum .
  • Desiccants : Store with silica gel in sealed vials under inert gas (argon) .
  • Low-Temperature Storage : Keep at −20°C to slow moisture absorption .

Q. How can computational modeling accelerate reaction design for derivatives?

  • Methodological Answer :
  • Reaction Path Search : Use Gaussian or ORCA for quantum mechanical calculations to identify low-energy pathways .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. What methods evaluate purity for biological studies?

  • Methodological Answer :
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
  • HPLC-DAD : Use diode-array detection to detect UV-absorbing impurities .
  • Thermogravimetric Analysis (TGA) : Assess residual solvents or moisture content .

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